molecular formula C15H16N2O2 B1592352 Benzyl (4-(aminomethyl)phenyl)carbamate CAS No. 443331-14-4

Benzyl (4-(aminomethyl)phenyl)carbamate

Cat. No. B1592352
M. Wt: 256.3 g/mol
InChI Key: UALUWRGVSASGFQ-UHFFFAOYSA-N
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Description

Benzyl (4-(aminomethyl)phenyl)carbamate, also known as BAMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAMC is a carbamate derivative of benzylamine, and it has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

  • Benzyl carbamates, including Benzyl (4-(aminomethyl)phenyl)carbamate, have been explored for their hydro-lipophilic properties and potential anticholinesterase and anti-inflammatory activities. A study by Jankech et al. (2020) focused on a series of fluorinated benzyl carbamates and investigated their lipophilicity, which is crucial for biological activity. The research revealed insights into the relationships between chemical structure and lipophilicity of these compounds (Jankech et al., 2020).

Application in Novel Compound Synthesis

  • Dai and Chen (1997) reported the synthesis of phenyl 1-benzyloxycarbonylamino arylmethylphosphinopeptide derivatives. They utilized benzyl carbamate in reactions with aromatic aldehyde and dichlorophenylphosphine, demonstrating the compound's utility in creating novel chemical structures (Dai & Chen, 1997).

Enzyme Inhibition Studies

  • A study by Kos et al. (2021) explored the synthesis of various benzyl carbamates for potential inhibitory effects on acetyl- and butyrylcholinesterase. This research provides insights into the enzyme inhibitory properties and selectivity indices of these compounds, demonstrating their relevance in biological systems (Kos et al., 2021).

Medicinal Chemistry

  • Benzyl carbamates have been utilized in the synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones, which show potential for biological or synthetic utility. Mangelinckx et al. (2010) demonstrated their use in creating 3-aryl-1,3-aminoalcohols and 6-arylpiperidine-2,4-diones, highlighting their importance in the field of medicinal chemistry (Mangelinckx et al., 2010).

Prodrug Development

  • Thomsen and Bundgaard (1993) investigated phenyl carbamate esters, including benzyl carbamates, as prodrug forms for protecting phenolic drugs against first-pass metabolism. Their research indicates the potential of benzyl carbamates in prodrug development, particularly for enhancing the stability and bioavailability of certain drugs (Thomsen & Bundgaard, 1993).

properties

IUPAC Name

benzyl N-[4-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALUWRGVSASGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620239
Record name Benzyl [4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-(aminomethyl)phenyl)carbamate

CAS RN

443331-14-4
Record name Benzyl [4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Bailey - 2011 - eprints.soton.ac.uk
Building on previous studies of tape formation by dicarbonyl substituted pyridine derivatives in the solid state, it was proposed that expansion of the hydrogen bonding array from three …
Number of citations: 2 eprints.soton.ac.uk

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